2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile
Overview
Description
2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the molecular formula C9H5F4NO and a molecular weight of 219.13 g/mol . This compound is characterized by the presence of a fluoro group, a trifluoromethoxy group, and a phenylacetonitrile moiety. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-nitrophenol and trifluoromethanol.
Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon.
Scientific Research Applications
2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical assays and proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and trifluoromethoxy groups enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The acetonitrile moiety can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile can be compared with similar compounds such as:
2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile: This compound has a similar structure but with the trifluoromethoxy group at the 4-position instead of the 3-position, leading to different chemical and biological properties.
2-Fluoro-3-(trifluoromethyl)phenylacetonitrile: The trifluoromethoxy group is replaced by a trifluoromethyl group, resulting in variations in reactivity and application.
2-Fluoro-3-(methoxy)phenylacetonitrile: The trifluoromethoxy group is replaced by a methoxy group, which affects the compound’s electronic properties and interactions with molecular targets.
Properties
IUPAC Name |
2-[2-fluoro-3-(trifluoromethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-8-6(4-5-14)2-1-3-7(8)15-9(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBIPBYGYZWBDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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